Butyl 2-bromopropanoate

CAS No.: 41145-84-0

Cat. No.: VC1974251

Molecular Formula: C7H13BrO2

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41145-84-0 |

|---|---|

| Molecular Formula | C7H13BrO2 |

| Molecular Weight | 209.08 g/mol |

| IUPAC Name | butyl 2-bromopropanoate |

| Standard InChI | InChI=1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3 |

| Standard InChI Key | INMAEXGIVZJYIJ-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)C(C)Br |

| Canonical SMILES | CCCCOC(=O)C(C)Br |

Introduction

Chemical Identity and Structure

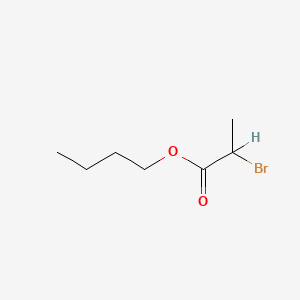

Butyl 2-bromopropanoate, also known as n-butyl 2-bromopropionate, is an α-bromo ester characterized by a bromine atom at the alpha position of the propanoate chain. The compound consists of a propanoic acid backbone with a bromine substituent at the second carbon position, esterified with a butyl group.

Identification Data

| Parameter | Information |

|---|---|

| CAS Registry Number | 41145-84-0 |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol |

| EINECS Number | 255-241-6 |

| IUPAC Name | Butyl 2-bromopropanoate |

| Common Synonyms | n-Butyl 2-bromopropionate, 2-Bromopropionic acid n-butyl ester, Propanoic acid, 2-bromo-, butyl ester |

| InChIKey | INMAEXGIVZJYIJ-UHFFFAOYSA-N |

| InChI | InChI=1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3 |

Physical and Chemical Properties

Butyl 2-bromopropanoate is a colorless to light yellow clear liquid at room temperature with characteristic ester properties. Its physical and chemical properties make it suitable for various synthetic applications.

Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical State | Colorless to light yellow clear liquid | |

| Boiling Point | 196 °C | |

| Density | 1.28 g/cm³ | , |

| Refractive Index | 1.4470-1.4500 | , |

Chemical Properties

Butyl 2-bromopropanoate possesses reactivity typical of α-haloesters. The electrophilic alpha carbon makes it susceptible to nucleophilic substitution reactions. The compound can participate in:

-

Nucleophilic substitution reactions (SN2)

-

Esterification and transesterification processes

-

Elimination reactions under basic conditions

-

Reduction reactions to form corresponding alcohols

Synthesis Methods

Direct Esterification

The most common preparation method involves the esterification of 2-bromopropionic acid with n-butanol in the presence of an acid catalyst. This reaction proceeds via standard esterification mechanisms to yield butyl 2-bromopropanoate.

From Acid Halides

Another synthesis route utilizes 2-bromopropanoyl chloride reacted with n-butanol in the presence of a base (typically a tertiary amine) to neutralize the hydrogen chloride byproduct.

Alternative Methods

The compound can also be synthesized by bromination of butyl propanoate using molecular bromine, typically with catalysts that promote alpha-substitution .

Applications in Organic Synthesis

As a Synthetic Intermediate

Butyl 2-bromopropanoate serves as an important building block in organic synthesis. Its value stems from the reactive α-bromo group, which allows for versatile transformations including:

-

Nucleophilic substitution to introduce various functional groups

-

Formation of carbon-carbon bonds through coupling reactions

-

Synthesis of more complex molecules through sequential reactions

Pharmaceutical Applications

The compound has been utilized in the synthesis of pharmaceutical intermediates. Research has shown its importance in preparing:

-

Cytosolic phospholipase A2α inhibitors, specifically through the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids

-

Various chiral intermediates used in the production of therapeutic compounds

Applications in Enzymatic Resolution

Kinetic Resolution Studies

One of the most significant applications of butyl 2-bromopropanoate is in the field of enzymatic kinetic resolution. The compound serves as a substrate for enzymes like Candida antarctica lipase B (Cal B) that can selectively react with one enantiomer over another .

Production of Enantiopure Compounds

The enzymatic resolution of butyl 2-bromopropanoate has been extensively studied for obtaining enantiomerically pure 2-bromopropionic acid and its derivatives. Research indicates that:

-

Cal B shows high selectivity toward the (R)-enantiomer of butyl 2-bromopropanoate

-

The process allows for the separation of racemic mixtures into individual enantiomers

-

The isolated enantiopure compounds serve as valuable starting materials for the synthesis of chiral pharmaceutical agents

The significance of this application is highlighted in a comprehensive study where butyl 2-bromopropanoate was used as a substrate in the development of a scalable biocatalytic process for accessing 2-bromopropionic acid in a single enantiomeric form with high enantiomeric excess .

Research Findings and Applications

Enzymatic Studies

Extensive research has been conducted on butyl 2-bromopropanoate's role in enzymatic resolution processes. A significant study outlined in the search results describes the engineering of Candida antarctica lipase B for the kinetic resolution of α-halo esters, including butyl 2-bromopropanoate .

The research determined:

-

Cal B enzyme shows activity towards kinetically resolving butyl 2-bromopropanoate

-

The process allows for the separation of racemic mixtures into single enantiomers

-

The enzyme's activity could be optimized through site-directed mutagenesis

Synthetic Applications

Research has demonstrated butyl 2-bromopropanoate's utility in various synthetic applications:

-

Used as a starting material for cycloaddition reactions in the synthesis of pyrrolo[1,2-a]imidazoles

-

Employed in the discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase

-

Utilized as a reagent in the synthesis of important pharmaceutical intermediates

Comparison with Related Compounds

Butyl 2-bromopropanoate belongs to a family of α-halo esters, each with specific properties and applications:

| Compound | CAS Number | Key Differences | Specific Applications |

|---|---|---|---|

| Butyl 2-bromopropanoate | 41145-84-0 | Standard n-butyl chain | General synthetic intermediate |

| tert-Butyl 2-bromopropanoate | 39149-80-9 | Branched tert-butyl group | Used in synthesis of cytosolic phospholipase A2α inhibitors |

| iso-Butyl 2-bromopropanoate | 69122-46-9 | iso-Butyl branching | Solvent in esterification reactions |

| Ethyl 2-bromopropanoate | Various | Shorter ethyl chain | Common in pharmaceutical synthesis |

Future Perspectives

The unique reactivity and synthetic utility of butyl 2-bromopropanoate suggest several promising avenues for future research and applications:

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of new catalytic systems for asymmetric transformations

-

Expansion of applications in the synthesis of complex bioactive molecules

-

Further optimization of enzymatic resolution processes for industrial-scale applications

-

Investigation of its potential in green chemistry approaches through enzyme-mediated transformations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume